This compound can be sourced from various chemical suppliers, including BenchChem, where it is cataloged under the identifier 953883-50-6. It falls under the category of pharmaceutical intermediates and is studied for its potential applications in drug development, particularly in the fields of analgesics and anti-inflammatory agents.
The synthesis of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for scale, employing continuous flow reactors and automated systems to enhance yield and purity. Purification techniques such as recrystallization or chromatography are commonly used to isolate the final product.
The molecular structure of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide can be analyzed through various spectroscopic methods:
The compound's structure features an aminophenyl group that allows for hydrogen bonding interactions, while the cyclopropylmethyl group contributes hydrophobic characteristics, influencing its biological activity.
2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide can participate in various chemical reactions:
The mechanism of action of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors:
This dual functionalization contributes to its potential pharmacological effects, particularly in modulating pain pathways and inflammatory responses.
The physical and chemical properties of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide include:
These properties play a crucial role in determining its behavior in biological systems and during synthesis.
2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide has several scientific applications:
The compound 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide represents a structurally defined subclass of aromatic acetamides. Its systematic IUPAC name, N-(cyclopropylmethyl)-2-(4-aminophenyl)acetamide, delineates three critical components:
Table 1: Structural Nomenclature of Key Acetamide Analogs
Compound | IUPAC Name | Molecular Formula | CAS Registry |
---|---|---|---|
Target Compound | N-(cyclopropylmethyl)-2-(4-aminophenyl)acetamide | C₁₂H₁₆N₂O | 953883-50-6 |
Structural Analog | 2-(4-aminophenyl)-N-ethylacetamide | C₁₀H₁₄N₂O | 107966-09-6 |
Core Pharmacophore | 2-(4-aminophenyl)acetamide | C₈H₁₀N₂O | 6633-76-7 |
The molecular framework (C₁₂H₁₆N₂O; MW 204.27 g/mol) integrates a planar aniline ring with a conformationally constrained N-substituent, positioning it within N-alkylated acetamide taxonomies [3] [6].
Acetanilide derivatives trace their bioactivity to early antipyretics (e.g., acetanilide, 1886). Modern iterations like 2-(4-aminophenyl)-N-(cyclopropylmethyl)acetamide exemplify targeted optimization through:
The cyclopropylmethyl group confers distinct advantages in molecular recognition:
Table 2: Role of Cyclopropylmethyl in Approved Therapeutics
Therapeutic Agent | Target Class | Key Structural Feature | Biological Advantage |
---|---|---|---|
– | – | N-(cyclopropylmethyl)acetamide | Enhanced target engagement vs. ethyl/methyl |
ML300 | SARS-CoV-2 3CLpro | Cyclopropyl-containing side chain | Non-covalent protease inhibition |
CDK Inhibitors | Cyclin-dependent kinases | Fused cyclopropyl-aminothiazole cores | Selective ATP-competitive binding |
Despite promising structural attributes, 2-(4-aminophenyl)-N-(cyclopropylmethyl)acetamide remains underexplored:
Table 3: Research Opportunities for Structural Optimization
Domain | Current Limitation | Proposed Investigation |
---|---|---|
Target Identification | No confirmed protein targets | Affinity-based chemoproteomic screening |
Synthetic Chemistry | Low-yielding final coupling step | Flow chemistry-assisted amide bond formation |
Bioisostere Exploration | Monocyclic N-substituent only | Spirocyclic or polycyclic cyclopropane derivatives |
Biophysical Studies | No binding affinity data | SPR/ITC profiling against kinase or protease panels |
Future research should prioritize in vitro target screening and rational hybrid design – particularly incorporating 1,3,4-thiadiazole bioisosteres (validated in SARS-CoV-2 3CLpro inhibitors) to modulate physicochemical properties [5] [7].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: